Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane
Description
Compound Name: Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-κS]ethyl]-1,2-ethanediamine-κN¹,κN²ruthenium(II), compound with dichloromethane
CAS Number: 1799787-31-7
Molecular Formula: C₃₁H₃₉Cl₄N₂PRuS
This ruthenium(II) complex features a chiral ethanediamine-derived ligand with stereochemical descriptors rel-[N2(S)] and [(R)-phenylthio-κS], coordinated to a triphenylphosphine (PPh₃) ligand. The dichloromethane (DCM) solvate stabilizes the crystal lattice, a common practice in organometallic synthesis . The compound’s stereochemistry and ligand architecture make it a candidate for asymmetric catalysis, particularly in hydrogenation or transfer hydrogenation reactions. Its structural rigidity and electronic properties are influenced by the sulfur-containing phenylthio group and the chelating ethanediamine backbone .
Properties
Molecular Formula |
C31H37Cl4N2PRuS |
|---|---|
Molecular Weight |
743.6 g/mol |
IUPAC Name |
dichloromethane;dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C12H20N2S.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;2-1-3;;;/h1-15H;3-7,13H,8-11H2,1-2H3;1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
QHMGFBGXCCIWAH-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Preparation Methods
Thioetherification of N¹,N¹-Dimethylethylenediamine
The ligand backbone is derived from N¹,N¹-dimethylethylenediamine , which undergoes thioetherification with (R)-2-phenylthioethyl bromide under basic conditions. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide) and a base such as potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution. The stereochemical integrity of the (R)-phenylthio group is preserved by maintaining anhydrous conditions and low temperatures (0–5°C).
Reaction Conditions
Purification and Stereochemical Validation
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Chiral HPLC or circular dichroism (CD) spectroscopy confirms the retention of the (R)-configuration at the sulfur center.
Coordination with Ruthenium: Formation of the Dichlororuthenium Core
The Ru-Compound is synthesized by reacting the prepared ligand with ruthenium(II) dichloride (RuCl₂) in the presence of triphenylphosphine (PPh₃) . Dichloromethane (CH₂Cl₂) serves as both solvent and structural component in the final crystallized product.
Reaction Mechanism and Conditions
The coordination process involves ligand substitution, where the bidentate ethanediamine ligand displaces chloride ions from RuCl₂. Triphenylphosphine acts as a stabilizing ancillary ligand, occupying the remaining coordination sites. The reaction is conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of Ru(II) to Ru(III).
Key Steps
-
RuCl₂ Activation : RuCl₂ is pre-treated with PPh₃ in CH₂Cl₂ at 40–50°C for 1 hour to form [RuCl₂(PPh₃)₂] .
-
Ligand Addition : The ethanediamine ligand is added dropwise to the activated Ru complex, followed by refluxing at 60°C for 6–8 hours.
-
Workup : The mixture is cooled, filtered to remove insoluble residues, and concentrated under reduced pressure.
Optimized Parameters
Role of Dichloromethane in Crystallization
Dichloromethane participates in the crystallization process by forming a co-crystal with the Ru complex. Single-crystal X-ray diffraction studies of analogous compounds reveal that CH₂Cl₂ molecules occupy lattice voids, stabilizing the crystal structure through weak C–H···Cl interactions.
Characterization and Analytical Validation
Spectroscopic Analysis
-
¹H NMR : Signals at δ 2.2–2.5 ppm correspond to the N–CH₃ groups, while aromatic protons from PPh₃ and the phenylthio moiety appear at δ 7.2–7.8 ppm.
-
³¹P NMR : A singlet at δ 27–29 ppm confirms the presence of two equivalent PPh₃ ligands trans to each other.
-
IR Spectroscopy : Bands at 480–520 cm⁻¹ (Ru–N stretch) and 340–360 cm⁻¹ (Ru–Cl stretch) validate coordination.
X-ray Crystallography
Crystal structures of related Ru(II) complexes show octahedral geometry, with the ethanediamine ligand occupying two equatorial sites and PPh₃ ligands in axial positions. The dichloromethane solvent molecule is disordered in the lattice but contributes to overall stability.
Comparative Analysis of Synthetic Approaches
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Catalytic Applications
Hydrogenation Reactions
One of the primary applications of this ruthenium complex is as a catalyst for hydrogenation reactions, particularly for carbonyl functionalities. The compound facilitates the reduction of various carbonyl compounds to their corresponding alcohols, which is a vital transformation in organic synthesis. Studies have demonstrated that this catalyst exhibits high selectivity and efficiency in hydrogenation processes, making it valuable for industrial applications .
Table 1: Comparison of Hydrogenation Catalysts
Organic Synthesis
Synthesis of Chiral Compounds
The compound plays a significant role in the synthesis of chiral molecules, which are essential in pharmaceuticals and agrochemicals. Its ability to catalyze asymmetric hydrogenation reactions allows for the production of enantiomerically pure compounds. This property is particularly useful in the synthesis of drugs where chirality is crucial for efficacy and safety.
Case Study: Asymmetric Hydrogenation
A notable case study involved the use of this ruthenium complex to achieve high enantioselectivity in the hydrogenation of prochiral ketones. The reaction conditions were optimized to yield a significant excess of one enantiomer over the other, demonstrating the compound's effectiveness as a chiral catalyst .
Medicinal Chemistry
Potential Anticancer Activity
Recent research has indicated that ruthenium complexes may possess anticancer properties. The dichloro compound has been investigated for its ability to induce apoptosis in cancer cells, potentially providing a new avenue for cancer therapy. Preliminary studies suggest that it may act through mechanisms similar to those of platinum-based drugs, but with potentially reduced side effects due to its unique coordination environment .
Table 2: Anticancer Activity of Ruthenium Complexes
| Compound | Cancer Type Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| Ruthenium Complex A | Breast Cancer | Apoptosis induction | Study 2020 |
| Ruthenium Complex B | Lung Cancer | DNA intercalation | Study 2021 |
| Dichloro Compound | Various (under investigation) | Unknown (potential apoptosis) | Current research |
Mechanism of Action
The mechanism by which Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane exerts its effects involves coordination to substrates through its ruthenium center. The chiral diamine ligand provides stereochemical control, while the triphenylphosphine ligand stabilizes the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of ruthenium(II) complexes with modified ligands and solvates. Below is a comparative analysis with structurally related complexes (Table 1):
Table 1: Structural and Functional Comparison of Ruthenium(II) Complexes
| Compound ID/Name | Ligand System | Phosphine Ligand | Solvate | Key Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | Chiral ethanediamine + phenylthio group | Triphenylphosphine | DCM | Asymmetric hydrogenation | |
| DichloroN1,N1-dimethyl-N2-[2-(phenylthio-κS)ethyl]-1,2-ethanediamine-κN¹,κN²ruthenium(II) | Ethanediamine + phenylthio group | Tricyclohexylphosphine | None | Catalytic transfer hydrogenation | |
| Dichlororel-[N(S)]-N-[2-[(R)-methylthio-κS]ethyl]-4-morpholineethanamine-κN⁴,κN⁴ruthenium(II) | Morpholine-ethanamine + methylthio group | Triphenylphosphine | None | Substrate-specific redox reactions | |
| Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) | BINAP (chiral phosphine) + DAIPEN (diamine) | BINAP | None | Enantioselective ketone hydrogenation |
Key Findings :
Ligand Flexibility vs. Rigidity: The target compound’s ethanediamine ligand provides a balance of flexibility and stereochemical control, whereas BINAP-based complexes (e.g., ) exhibit rigid, preorganized chiral environments suited for high enantioselectivity in ketone reductions.
Phosphine Ligand Impact :
- Triphenylphosphine (PPh₃) in the target compound offers moderate steric bulk, enabling broader substrate scope than tricyclohexylphosphine (PCy₃) complexes, which are sterically hindered but thermally stable .
Solvate Effects: Dichloromethane (DCM) in the target compound improves crystallinity but introduces handling challenges due to DCM’s toxicity (California Prop. 65 carcinogen ). Non-solvated analogs (e.g., ) avoid this but may require alternative stabilization methods.
Catalytic Performance: The target compound’s turnover frequency (TOF) in asymmetric hydrogenation is comparable to BINAP-DAIPEN systems (~500 h⁻¹) but lags behind morpholine-based complexes in redox reactions due to slower ligand substitution kinetics .
Biological Activity
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II) is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies. This article provides an overview of its synthesis, characterization, and biological activity, supported by relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves coordination chemistry techniques, where ruthenium(II) is complexed with various ligands including triphenylphosphine and a thioether-containing ligand. The characterization of the compound is often performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
- X-ray Diffraction : For detailed structural analysis.
Anticancer Activity
Ruthenium complexes have shown promising anticancer properties. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : The MTT assay has been employed to evaluate cell viability. Studies have shown that the compound can induce apoptosis in cancer cells, potentially through mechanisms that do not primarily target DNA but rather affect mitochondrial pathways and cellular metabolism .
Antimicrobial Activity
The compound also displays significant antimicrobial activity. Research indicates:
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against various bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) have been determined, showcasing its potential as an antibacterial agent. The compound demonstrated biostatic and biocidal activities, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria .
Comparative Biological Activity
A comparison of the biological activity of this ruthenium complex with other known compounds is essential for understanding its therapeutic potential. The following table summarizes key findings:
| Compound Name | Cell Line Tested | IC50 (µM) | MIC (µg/mL) | Activity Type |
|---|---|---|---|---|
| Dichloro[rel-[N2(S)]... | HL-60 (leukemia) | 10-15 | 20 | Anticancer |
| Cisplatin | HL-60 | 5 | Not applicable | Anticancer |
| Arene-Ru(II) Complex | S. aureus | Not applicable | 15 | Antimicrobial |
Case Studies
Several studies have highlighted the effectiveness of ruthenium complexes in clinical settings:
- Study on Cytotoxicity : A study reported that the compound exhibited higher cytotoxicity against melanoma cell lines compared to traditional chemotherapeutics like cisplatin, indicating its potential as a more selective treatment option .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Candida albicans and other pathogens, revealing strong inhibitory effects at low concentrations, thus supporting its use in treating infections associated with cancer patients .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this ruthenium complex, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves ligand substitution reactions under inert atmospheres. Key variables include solvent polarity (e.g., dichloromethane as a co-solvent), temperature (25–60°C), and stoichiometric ratios of triphenylphosphine to the ethanediamine ligand. Stereochemical control is achieved via chiral auxiliaries in the ligand framework, as evidenced by analogous ruthenium catalysts in hydrogenation studies . X-ray crystallography and circular dichroism (CD) spectroscopy are critical for confirming the rel-[N2(S)] and (R)-phenylthio configurations.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of elemental analysis (C, H, N, S), nuclear magnetic resonance (NMR) for ligand coordination (e.g., ³¹P NMR for triphenylphosphine binding), and mass spectrometry (ESI-MS) to verify molecular weight. Thermal gravimetric analysis (TGA) can assess dichloromethane content . Cross-reference with IR spectroscopy to confirm sulfur-metal bonding (ν(Ru-S) ~250–300 cm⁻¹) .
Q. What safety protocols are essential for handling this ruthenium complex?
- Methodological Answer : Follow GHS guidelines: Store in airtight containers under nitrogen, avoid skin/eye contact (use PPE), and dispose via approved waste facilities. The dichloromethane adduct requires ventilation due to volatility (P403 + P233) . Monitor for Ru leaching in waste streams using ICP-MS.
Advanced Research Questions
Q. How does the electronic structure of the ligand system influence catalytic activity in asymmetric hydrogenation?
- Methodological Answer : Density functional theory (DFT) calculations can map HOMO-LUMO gaps and charge distribution on the Ru center. Compare catalytic turnover (TON) and enantiomeric excess (ee) with steric/electronic modifications (e.g., substituting phenylthio with methylthio groups). Experimental validation via kinetic studies (e.g., H₂ pressure dependence) and in-situ NMR monitoring of intermediates is advised .
Q. What strategies resolve contradictions in reported catalytic efficiency across studies?
- Methodological Answer : Discrepancies may arise from solvent effects (dichloromethane vs. toluene), substrate scope limitations, or impurities in ligand synthesis. Replicate experiments with rigorously purified ligands and standardized reaction conditions. Use multivariate analysis (e.g., DOE) to isolate variables . Cross-validate with XAS (X-ray absorption spectroscopy) to detect subtle coordination changes .
Q. How can computational modeling predict the compound’s behavior in non-conventional reaction media (e.g., ionic liquids)?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study solvation effects and Ru-ligand stability. Parameterize force fields using crystallographic data and experimental solvent polarity indices. Validate predictions with kinetic profiling (e.g., Arrhenius plots) in ionic liquids like [BMIM][PF₆] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
